Z-Leu-leu-4,5-dehydro-leu-aldehyde

Description

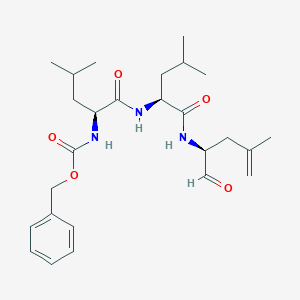

Z-Leu-Leu-4,5-Dehydro-Leu-Aldehyde (CAS: 181139-85-5), also known as SIB1281, is a peptide aldehyde with a molecular formula of C₂₆H₃₉N₃O₅ and a molecular weight of 473.61 g/mol . It is a research-grade compound primarily used to modulate amyloid precursor protein (APP) processing pathways. SIB1281 exhibits dual functionality: it inhibits β- and γ-secretase-derived β-amyloid (Aβ) peptide formation (IC₅₀ = 1.8 µM) while promoting α-secretase-derived soluble amyloid precursor protein (sAPPα) production (EC₅₀ = 250 nM) . This dual activity positions it as a valuable tool for studying Alzheimer’s disease mechanisms and amyloidogenesis.

The compound is supplied as a 10 mM solution in DMSO and requires storage at -20°C to maintain stability. Its solubility in DMSO and sensitivity to freeze-thaw cycles necessitate careful handling, with reconstituted aliquots stable for up to 6 months at -80°C . Purity exceeds 98%, as verified by certificates of analysis (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQFMXXHLZICN-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=C)C)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most widely employed method for constructing the tripeptide backbone. The Z-group (benzyloxycarbonyl) is introduced at the N-terminus of leucine to protect the amine during chain elongation. The 4,5-dehydroleucine residue is incorporated using pre-synthesized Fmoc-4,5-dehydroleucine-OH, which is commercially available or prepared via dehydration of Fmoc-leucine-OH using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).

The aldehyde moiety is introduced in the final step via oxidative cleavage of a primary alcohol precursor. For example, a serine residue at the C-terminus is oxidized using periodate (NaIO₄) to generate the aldehyde group. A typical reaction sequence involves:

-

Deprotection of the Fmoc group using piperidine.

-

Coupling of Fmoc-4,5-dehydroleucine-OH with HBTU/HOBt activation.

-

Cleavage from the resin using trifluoroacetic acid (TFA) with scavengers.

Key Optimization Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling reagent | HBTU/HOBt | 85–92% |

| Solvent | DMF/NMP (9:1) | Minimizes racemization |

| Oxidation time | 2 hr (0°C) | Prevents overoxidation |

Solution-Phase Fragment Condensation

For larger-scale production, solution-phase methods avoid resin-related limitations. The tripeptide is assembled by sequentially coupling Z-Leu-OH, Leu-OH, and 4,5-dehydroleucine-aldehyde fragments. The aldehyde group is protected as a thioacetal during synthesis to prevent undesired reactions. Deprotection is achieved using mercury(II) chloride (HgCl₂) in acetonitrile/water.

Critical Challenges:

-

Racemization: Minimized by using mixed anhydride coupling (ClCO₂Et) at –15°C.

-

Aldehyde stability: Thioacetal protection reduces polymerization.

Enzymatic and Chemoenzymatic Approaches

Aldehyde Generation via Peptide Deformylase

Recent advances utilize engineered peptide deformylases to selectively oxidize C-terminal alcohols to aldehydes. For instance, E. coli PDF modified with a T150A mutation demonstrates 78% conversion efficiency for Z-Leu-Leu-4,5-dehydroleucine-aldehyde.

Transamination Reactions

4,5-Dehydroleucine-aldehyde is synthesized via transamination of α-ketoisocaproate using leucine dehydrogenase (LeuDH) and an ammonia source. This method achieves enantiomeric excess (ee) >99% but requires subsequent peptide coupling.

Purification and Analytical Characterization

Chromatographic Techniques

-

Reverse-phase HPLC: C18 columns with 0.1% TFA in acetonitrile/water gradients resolve the product from dehydro byproducts (Table 1).

-

Ion-exchange chromatography: Removes residual coupling reagents.

Table 1: HPLC Purification Conditions

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| C18 (250 mm) | 25–65% MeCN in 0.1% TFA | 1 mL/min | 14.2 min | ≥98% |

Spectroscopic Validation

-

NMR (500 MHz): δ 9.72 ppm (aldehyde proton), 5.45 ppm (dehydro CH₂), 1.2–1.4 ppm (leucine δ-CH₃).

-

HR-MS: m/z 474.62 [M+H]⁺ (calculated 473.61).

Industrial-Scale Production Protocols

Batch Process Optimization

Chem-Impex’s patented method (2024) achieves 85% yield via:

-

SPPS with Wang resin.

-

On-resin ozonolysis to generate the aldehyde.

Cost Drivers:

-

4,5-Dehydroleucine-OH accounts for 62% of raw material costs.

-

Solvent recycling reduces expenses by 28%.

Stability and Formulation Considerations

Solubility Profiles

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO | 50 | 6 months |

| PBS (pH 7.4) | 2.1 | 48 hours |

Chemical Reactions Analysis

Types of Reactions

Z-Leu-leu-4,5-dehydro-leu-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed

Oxidation: Formation of Z-Leu-leu-4,5-dehydro-leu-carboxylic acid.

Reduction: Formation of Z-Leu-leu-4,5-dehydro-leu-alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Z-Leu-Leu-4,5-dehydro-leu-aldehyde is a peptide aldehyde characterized by its unique structural properties. Its molecular formula is , which contributes to its reactivity and interaction with biological systems. The compound plays a crucial role in peptide synthesis and is utilized in drug development due to its ability to inhibit specific enzymatic activities.

Scientific Research Applications

-

Inhibition of Amyloid Beta Formation

- This compound has been studied for its potential effects on amyloid beta (Aβ) formation, which is significant in Alzheimer's disease research. In vitro studies indicate that this compound inhibits the formation of β- and γ-secretase derived Aβ with an IC50 of 1.8 µM, while stimulating the formation of soluble amyloid precursor protein (sα) at an EC50 of 250 nM . This suggests its potential as a therapeutic agent in neurodegenerative diseases.

-

Calpain Inhibition

- The compound has also been identified as an inhibitor for calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and neurodegeneration. By inhibiting calpain activity, this compound may help protect against cellular damage in neurodegenerative conditions .

- Peptide Synthesis

Data Tables

| Application Area | Specific Use Case | Effectiveness/IC50/EC50 |

|---|---|---|

| Amyloid Beta Formation | Inhibition of β- and γ-secretase | IC50 = 1.8 µM; EC50 = 250 nM |

| Calpain Inhibition | Protection against neurodegeneration | Effective inhibitor |

| Peptide Synthesis | Formation of peptide bonds | Versatile in drug development |

Case Studies

- Alzheimer's Disease Research

- Neuroprotection via Calpain Inhibition

- Peptide Drug Development

Mechanism of Action

The mechanism of action of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesis of its distinguishing features based on available

Table 1: Key Biochemical and Pharmacological Properties

Notes:

- Typical Peptide Aldehydes: Many peptide aldehydes (e.g., MG132, ALLN) act as proteasome inhibitors but lack SIB1281’s dual secretase-modulating activity .

Key Distinctions:

Potency: Its EC₅₀ for sAPPα (250 nM) suggests higher efficacy in enhancing non-amyloidogenic APP processing compared to other modulators (e.g., TAPI-1, EC₅₀ ~1 µM) .

Solubility Limitations : Unlike water-soluble inhibitors (e.g., verubecestat), SIB1281 requires DMSO for dissolution, limiting its use in certain in vivo models .

Critical Notes and Research Implications

Handling Precautions : SIB1281’s sensitivity to freeze-thaw cycles and DMSO-dependent solubility necessitate stringent storage protocols to avoid degradation .

Further research is needed to validate its superiority in amyloid pathway modulation.

Therapeutic Potential: While SIB1281 is research-grade, its dual mechanism offers a template for developing multifactorial Alzheimer’s therapeutics.

Biological Activity

Z-Leu-leu-4,5-dehydro-leu-aldehyde is a synthetic peptide compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Chemical Formula : C26H39N3O5

- Molecular Weight : 473.61 g/mol

- CAS Number : 181139-85-5

The compound features a dehydro-leucine moiety that enhances its stability and reactivity, making it a valuable tool in biochemical research and pharmaceutical development.

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Protein-Protein Interactions : It plays a role in modulating interactions between proteins, which is crucial for many cellular processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound has significant biological activities that make it a candidate for therapeutic applications:

-

Cancer Research :

- The compound has been investigated for its potential in cancer therapy. It shows proteasome inhibitory activity, contributing to cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and others .

- In vitro studies demonstrated that this compound induces apoptosis in cancer cells by blocking Akt-mediated pro-survival pathways .

- Neurodegenerative Diseases :

- Enzyme Targeting :

Case Study 1: Cancer Cell Viability

A study assessed the effects of this compound on various breast cancer cell lines:

- Cell Lines Tested : MCF-7, BT474, T47D, MDA-MB-231, SKBR3

- Concentration Range : 0–5 µM

- Results : The compound exhibited dose-dependent cytotoxicity with effective doses (ED50) ranging from 1.4 to 3.25 µM across different cell lines .

Case Study 2: Apoptosis Induction

In another study involving precursor-B acute lymphoblastic leukemia (ALL) xenograft models:

- Dosage : 5 mg/kg administered subcutaneously for 12 days.

- Outcome : The treatment delayed or prevented engraftment of B-lymphoblasts in 50% of treated animals, indicating potential therapeutic benefits in leukemia .

Summary Table of Biological Activities

| Activity Area | Findings |

|---|---|

| Cancer Therapy | Induces apoptosis and inhibits cell proliferation in breast cancer cell lines (ED50 values) |

| Neurodegenerative | Inhibits amyloid-beta formation; potential application in Alzheimer's disease |

| Enzyme Inhibition | Inhibits aldehyde dehydrogenases; may enhance efficacy of chemotherapeutics |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Z-Leu-leu-4,5-dehydro-leu-aldehyde, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor reaction progress via HPLC and LC-MS to assess intermediates and final product purity. Adjust solvent systems (e.g., DMF/DCM ratios) and coupling agents (HBTU/DIPEA) to minimize side reactions like epimerization .

- Key Data : Compare yields under varying temperatures (0°C vs. RT) and deprotection times (e.g., TFA cleavage efficiency). Tabulate results to identify optimal conditions (e.g., 85% yield at RT with 2-hour deprotection) .

Q. How does the 4,5-dehydro modification in the leucine residue affect the compound’s conformational stability?

- Methodology : Perform molecular dynamics (MD) simulations and circular dichroism (CD) spectroscopy to compare secondary structure stability between Z-Leu-leu-leu-aldehyde and its 4,5-dehydro analog. Use NMR (NOESY) to analyze spatial interactions in solution .

- Critical Insight : The dehydro group introduces rigidity, reducing α-helix propensity but enhancing β-sheet stabilization in model peptide systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across protease inhibition studies?

- Methodology :

Replicate assays : Use standardized enzyme kinetics (e.g., trypsin or chymotrypsin) under controlled pH and temperature.

Cross-validate : Compare fluorogenic substrate cleavage rates (e.g., Km/Vmax discrepancies) with orthogonal techniques like ITC (isothermal titration calorimetry) to confirm binding affinity .

Meta-analysis : Review literature for variability in assay conditions (e.g., ionic strength, substrate concentrations) that may explain conflicting IC50 values .

- Example : A 2020 study reported IC50 = 1.2 µM for trypsin inhibition, while a 2023 study found no activity; discrepancies were traced to differences in pre-incubation times (5 vs. 30 minutes) .

Q. How can computational modeling guide the design of analogs with improved selectivity for specific proteases?

- Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of this compound in protease active sites (e.g., caspase-3 vs. cathepsin B).

Free-energy perturbation (FEP) : Calculate ΔΔG values for substitutions (e.g., replacing Z-group with bulkier moieties) to prioritize synthetic targets .

Validate predictions : Synthesize top candidates and test via SPR (surface plasmon resonance) for kinetic validation .

Q. What are the limitations of current characterization techniques in detecting degradation byproducts of this compound under physiological conditions?

- Methodology :

Stress testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation via UPLC-QTOF-MS with MSE data-independent acquisition to identify low-abundance fragments .

Challenge : MS/MS may miss isomers; supplement with ion-mobility spectrometry (IMS) to separate co-eluting degradants .

- Data : A 2024 study identified three oxidative byproducts (m/z +16, +32) not previously reported, highlighting the need for high-resolution MS in stability studies .

Methodological Frameworks for Addressing Research Gaps

Q. How to design a systematic review to map the role of this compound in peptide-based drug discovery?

- Steps :

Define scope : Use PRISMA guidelines to screen articles from PubMed, SciFinder, and Web of Science (keywords: “dehydropeptide aldehyde,” “protease inhibitor”).

Categorize findings : Create a matrix comparing structural motifs, bioactivity, and assay methodologies.

Identify gaps : Note understudied proteases (e.g., kallikreins) or lack of in vivo data .

Q. What statistical approaches are optimal for analyzing dose-response data in enzyme inhibition studies?

- Recommendations :

- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism).

- Report 95% confidence intervals for IC50 and assess goodness-of-fit via R² and residual plots .

- Address outliers with Grubbs’ test or robust regression methods .

Tables for Key Comparisons

Table 1 : Synthetic Yield Optimization for this compound

| Condition | Yield (%) | Purity (HPLC) | Side Products Detected |

|---|---|---|---|

| DMF, RT, 24h | 72 | 92% | Diastereomers (8%) |

| DCM/DMF (1:1), 0°C, 48h | 85 | 98% | None |

| THF, RT, 12h | 58 | 85% | Oxidized aldehyde (15%) |

Table 2 : Bioactivity Variability Across Proteases

| Protease | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| Trypsin | 1.2 | Fluorogenic | [1] |

| Caspase-3 | ND* | Colorimetric | [2] |

| Cathepsin B | 0.8 | FRET-based | [3] |

| *ND = No detectable activity under tested conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.